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Compound of Interest

Compound Name: 4,6-Diphenylpyrimidin-2-ol

Cat. No.: B189493 Get Quote

4,6-Diphenylpyrimidin-2-ol is a heterocyclic aromatic organic compound featuring a central

pyrimidine ring substituted with phenyl groups at positions 4 and 6, and a hydroxyl group at

position 2. This structure is of significant interest to medicinal chemists due to its rigid, planar

geometry and the potential for diverse functionalization, making it an ideal scaffold for targeting

ATP-binding sites in kinases.

The compound exhibits keto-enol tautomerism, coexisting with its more stable keto form, 4,6-

diphenyl-1H-pyrimidin-2-one. This characteristic is crucial for its interaction with biological

targets, influencing its hydrogen bonding capabilities. While direct studies on 4,6-
Diphenylpyrimidin-2-ol are limited, extensive research on its 2-amino derivatives has

established the 4,6-diphenylpyrimidine core as a potent inhibitor of several key kinases

involved in cell cycle regulation and proliferation, most notably Aurora Kinase A.[1][2]

Physicochemical and Structural Properties
The fundamental properties of the 4,6-diphenylpyrimidine scaffold are summarized below. Data

for the 2-amino analogue is included for comparison where data for the 2-ol is not readily

available.
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Property
Value (4,6-
Diphenylpyrimidin-
2-ol)

Value (4,6-
Diphenylpyrimidin-
2-amine)

Reference(s)

Molecular Formula C₁₆H₁₂N₂O C₁₆H₁₃N₃ N/A

Molecular Weight 248.28 g/mol 247.30 g/mol N/A

Appearance Solid Solid [3]

Melting Point Not Reported 132.0 to 136.0 °C [3]

CAS Number 5661-83-6 40230-24-8 [3]

Synthesis and Characterization
The most common and efficient route to synthesizing the 4,6-diphenylpyrimidine core involves

the cyclocondensation of 1,3-diphenylprop-2-en-1-one (chalcone) with a suitable binucleophile.

For 4,6-Diphenylpyrimidin-2-ol, urea is the reagent of choice.

General Synthetic Scheme
The reaction proceeds via a base-catalyzed Claisen-Schmidt condensation to form the

chalcone precursor, followed by a cyclocondensation reaction with urea.
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Step 1: Chalcone Formation

Step 2: Cyclocondensation
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Figure 1: General workflow for the synthesis of 4,6-Diphenylpyrimidin-2-ol.

Experimental Protocol: Synthesis
The following protocol is a representative method adapted from procedures for synthesizing

analogous 4,6-diarylpyrimidin-2-ols and 2-amines.[4][5]

Part A: Synthesis of 1,3-Diphenylprop-2-en-1-one (Chalcone)

Dissolve equimolar quantities of benzaldehyde (0.01 mol) and acetophenone (0.01 mol) in

absolute ethanol.

Cool the mixture in an ice bath to 0-2 °C.

Add 40% aqueous NaOH solution dropwise with constant stirring, maintaining the low

temperature.
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Continue stirring for 3-4 hours.

Pour the reaction mixture into crushed ice to precipitate the product.

Filter the resulting solid, wash with cold water, and recrystallize from ethanol to yield pure

chalcone.

Part B: Synthesis of 4,6-Diphenylpyrimidin-2-ol

Reflux a mixture of the synthesized chalcone (0.01 mol) and urea (0.015 mol) in the

presence of a basic catalyst (e.g., potassium hydroxide) in an alcoholic solvent (e.g.,

ethanol) for 6-8 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

After completion, cool the reaction mixture to room temperature.

Pour the mixture into cold water or an ice bath to precipitate the crude product.

Filter the solid, wash thoroughly with water, and dry.

Purify the crude product by recrystallization from a suitable solvent like ethanol or methanol.

Characterization
The structure of the synthesized compound would be confirmed using standard spectroscopic

methods. Expected signals for related structures include:[5]

¹H-NMR: Aromatic protons in the range of δ 7.0-8.5 ppm, a pyrimidine C5-H proton as a

singlet, and a broad singlet for the -OH or N-H proton.

¹³C-NMR: Signals corresponding to the aromatic carbons and the distinct carbons of the

pyrimidine ring.

IR (KBr, cm⁻¹): Characteristic peaks for O-H stretching, C=N stretching, C=C aromatic

stretching, and C-H aromatic bending.
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Mass Spectrometry (MS): A molecular ion peak [M+H]⁺ corresponding to the calculated

molecular weight.

Biological Activity and Therapeutic Potential
The primary therapeutic potential of the 4,6-diphenylpyrimidine scaffold lies in its ability to

inhibit Aurora Kinase A, a protein frequently overexpressed in human cancers.

Primary Mechanism of Action: Aurora Kinase A
Inhibition
Aurora Kinase A (AURKA) is a serine/threonine kinase that plays a crucial role in mitotic

progression, including centrosome maturation, spindle assembly, and cytokinesis.[6] Its

overexpression is linked to tumorigenesis and genomic instability.[7] 4,6-diphenylpyrimidine

derivatives function as ATP-competitive inhibitors, binding to the active site of AURKA and

preventing the phosphorylation of its downstream substrates. This inhibition disrupts the mitotic

process, leading to cell cycle arrest and ultimately, apoptosis.[1][2]

Signaling Pathway of AURKA Inhibition
Inhibition of AURKA by a 4,6-diphenylpyrimidine derivative initiates a cascade of events that

culminates in apoptotic cell death. The inhibitor blocks the kinase activity of AURKA, preventing

it from phosphorylating key cell cycle regulators. This leads to an accumulation of cells in the

G2/M phase of the cell cycle.[1] Prolonged mitotic arrest activates the intrinsic apoptotic

pathway, characterized by the cleavage and activation of executioner caspases like caspase-3

and caspase-7, and the cleavage of poly(ADP-ribose) polymerase (PARP).[1][2]
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Figure 2: Signaling pathway of apoptosis induced by AURKA inhibition.
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Quantitative Biological Data
While specific inhibitory data for 4,6-Diphenylpyrimidin-2-ol is not widely published, extensive

studies on its 2-amino derivatives demonstrate potent activity. These compounds serve as a

strong benchmark for the potential efficacy of the core scaffold.
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Compound
ID
(Analogue)

Target
Kinase

IC₅₀ (nM)
Target Cell
Line

GI₅₀ (nM)
Reference(s
)

Derivative 12¹ AURKA Selective
HCT116

(Colon)
~1,000 [1][2]

CYC116² AURKA 44 A549 (Lung) 34 - 1370 [8]

CYC116² AURKB 19 (Multiple) N/A [8]

AT9283³ AURKA 3
HCT116

(Colon)
N/A [8]

AT9283³ AURKB 3 (Multiple) N/A [8]

¹ 2-(2-Amino-

6-(2,4-

dimethoxyph

enyl)pyrimidin

-4-yl)phenol

² 4-methyl-5-

(2-(4-

morpholinoph

enylamino)py

rimidin-4-

yl)thiazol-2-

amine

³ A multi-

kinase

inhibitor with

a different

core but

targeting

Aurora

kinases.

Key Experimental Protocols
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This section provides methodologies for the synthesis and biological evaluation of 4,6-
Diphenylpyrimidin-2-ol and its derivatives.

In Vitro Aurora Kinase A Inhibition Assay
This protocol outlines a typical procedure to determine the IC₅₀ value of a test compound

against AURKA.

Start

Prepare Reagents:
- Recombinant AURKA

- Kinase Buffer
- ATP

- Substrate Peptide

Incubate AURKA with
Compound for 15 min

Add to plate

Prepare serial dilution
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Run reaction at 30°C

for 60 min Stop reaction Detect phosphorylation
(e.g., ADP-Glo Assay)

Calculate % Inhibition
and determine IC50 End

Click to download full resolution via product page

Figure 3: Workflow for an in vitro kinase inhibition assay.

Methodology:

Add recombinant human Aurora Kinase A enzyme to a 96-well plate containing kinase buffer.

Add serially diluted test compound (e.g., 4,6-Diphenylpyrimidin-2-ol) to the wells and pre-

incubate for 15-20 minutes at room temperature to allow for binding.

Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., a

biotinylated peptide).

Incubate the plate at 30°C for 1 hour.

Stop the reaction and measure the amount of ADP produced using a commercial detection

kit (e.g., ADP-Glo™ Kinase Assay).

The luminescent signal is inversely proportional to the kinase activity.
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Calculate the percent inhibition at each compound concentration and fit the data to a dose-

response curve to determine the IC₅₀ value.

Cell Viability (MTT) Assay
Methodology:

Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate and allow them to adhere

overnight.

Treat the cells with various concentrations of the test compound for 48-72 hours.

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well

and incubate for 3-4 hours.

Viable cells will reduce the yellow MTT to purple formazan crystals.

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

Measure the absorbance at ~570 nm using a plate reader.

Calculate the percentage of cell viability relative to untreated controls to determine the GI₅₀

(concentration for 50% growth inhibition).

Western Blot for Phospho-AURKA
Methodology:

Treat cells with the test compound for a specified time (e.g., 24 hours).

Lyse the cells to extract total protein.

Determine protein concentration using a BCA or Bradford assay.

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane and probe with a primary antibody specific for phosphorylated AURKA

(at Thr288).
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Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Re-probe the membrane with an antibody for total AURKA and a loading control (e.g., β-

actin) to confirm target engagement and equal loading.

Conclusion and Future Directions
4,6-Diphenylpyrimidin-2-ol belongs to a class of compounds with significant therapeutic

potential, primarily as inhibitors of Aurora Kinase A for oncology applications. While the bulk of

existing research has prioritized 2-amino derivatives, the foundational synthesis routes and

biological mechanisms are well-established for the core scaffold. The data from these closely

related analogues strongly suggest that 4,6-Diphenylpyrimidin-2-ol is a promising candidate

for further investigation.

Future research should focus on the direct synthesis and biological evaluation of 4,6-
Diphenylpyrimidin-2-ol to quantify its specific inhibitory potency against AURKA and other

relevant kinases. Structure-activity relationship (SAR) studies, guided by computational

docking, could further optimize the scaffold to enhance potency and selectivity. Moreover,

exploring its efficacy in different cancer cell lines and in vivo models will be crucial to validating

its potential as a lead compound for the development of novel anticancer agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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